4,4'-Dpa-gramicidin S
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Overview
Description
4,4’-Dpa-gramicidin S: is a synthetic analog of gramicidin S, a well-known cyclic decapeptide antibiotic. This compound is characterized by the substitution of D-phenylalanine residues with D-diaminopropionic acid residues at the 4,4’ positions. This modification enhances its antimicrobial activity against certain Gram-negative bacteria, making it a valuable compound in the field of antibiotic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dpa-gramicidin S involves the stepwise elongation of the peptide chain using Boc-amino acid active esters and successive trifluoroacetic acid treatments. The process begins with the protection of β,γ-diamino acids, followed by their incorporation into the peptide chain. The final product is obtained through hydrogenolysis to remove protective groups .
Industrial Production Methods: These methods allow for the efficient production of cyclic peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dpa-gramicidin S undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its antimicrobial properties.
Reduction: Reduction reactions can be used to modify specific amino acid residues within the peptide.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-hydroxysuccinimide esters and acyl fluorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include modified analogs of 4,4’-Dpa-gramicidin S with enhanced or altered antimicrobial properties .
Scientific Research Applications
4,4’-Dpa-gramicidin S has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the structure-activity relationships of cyclic peptides.
Biology: The compound’s antimicrobial properties make it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: 4,4’-Dpa-gramicidin S is explored for its potential use in treating infections caused by Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 4,4’-Dpa-gramicidin S involves its interaction with bacterial cell membranes. The compound inserts itself into the lipid bilayer, forming channels that disrupt the membrane’s integrity. This leads to the loss of intracellular solutes, dissipation of the transmembrane potential, inhibition of respiration, reduction in ATP pools, and inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Gramicidin S: The parent compound, known for its antimicrobial activity against Gram-positive bacteria.
Gramicidin D: Another analog with similar antimicrobial properties but different amino acid composition.
Temporin L: A membranotropic peptide with antimicrobial activity, but less effective than 4,4’-Dpa-gramicidin S.
Uniqueness: 4,4’-Dpa-gramicidin S is unique due to its enhanced activity against Gram-negative bacteria, which is not commonly observed in other gramicidin analogs. This makes it a promising candidate for developing new antibiotics targeting resistant bacterial strains .
Properties
CAS No. |
87647-91-4 |
---|---|
Molecular Formula |
C48H86N14O10 |
Molecular Weight |
1019.3 g/mol |
IUPAC Name |
3,21-bis(aminomethyl)-9,27-bis(3-aminopropyl)-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |
InChI |
InChI=1S/C48H86N14O10/c1-25(2)21-31-41(65)57-33(23-51)47(71)61-19-11-15-35(61)43(67)60-38(28(7)8)46(70)54-30(14-10-18-50)40(64)56-32(22-26(3)4)42(66)58-34(24-52)48(72)62-20-12-16-36(62)44(68)59-37(27(5)6)45(69)53-29(13-9-17-49)39(63)55-31/h25-38H,9-24,49-52H2,1-8H3,(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,65)(H,58,66)(H,59,68)(H,60,67) |
InChI Key |
IXGZZCOPHBFCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CN)CC(C)C)CCCN)C(C)C)CN |
Origin of Product |
United States |
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